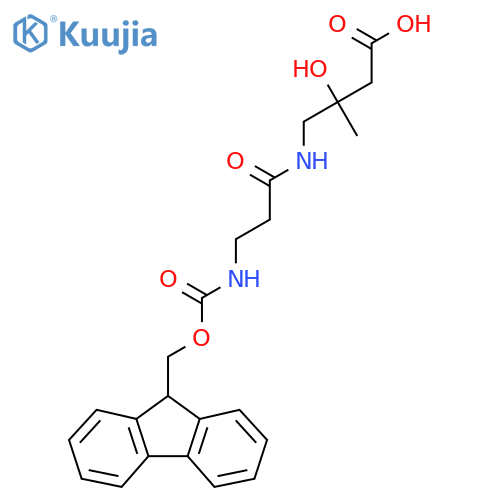

Cas no 2172466-37-2 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid

- 2172466-37-2

- EN300-1486500

- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid

-

- インチ: 1S/C23H26N2O6/c1-23(30,12-21(27)28)14-25-20(26)10-11-24-22(29)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19,30H,10-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)

- InChIKey: HVSHGXFVGGWYRR-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCC(NCC(C)(CC(=O)O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 426.17908655g/mol

- どういたいしつりょう: 426.17908655g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 10

- 複雑さ: 634

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1486500-250mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid |

2172466-37-2 | 250mg |

$774.0 | 2023-09-28 | ||

| Enamine | EN300-1486500-2500mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid |

2172466-37-2 | 2500mg |

$1650.0 | 2023-09-28 | ||

| Enamine | EN300-1486500-100mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid |

2172466-37-2 | 100mg |

$741.0 | 2023-09-28 | ||

| Enamine | EN300-1486500-1.0g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid |

2172466-37-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1486500-50mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid |

2172466-37-2 | 50mg |

$707.0 | 2023-09-28 | ||

| Enamine | EN300-1486500-10000mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid |

2172466-37-2 | 10000mg |

$3622.0 | 2023-09-28 | ||

| Enamine | EN300-1486500-500mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid |

2172466-37-2 | 500mg |

$809.0 | 2023-09-28 | ||

| Enamine | EN300-1486500-5000mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid |

2172466-37-2 | 5000mg |

$2443.0 | 2023-09-28 | ||

| Enamine | EN300-1486500-1000mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid |

2172466-37-2 | 1000mg |

$842.0 | 2023-09-28 |

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acidに関する追加情報

4-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)プロパン��ミド-3-ヒドロキシ-3-メチルブタン酸(CAS No. 2172466-37-2)の専門的解説と応用

4-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)プロパンアミド-3-ヒドロキシ-3-メチルブタン酸は、ペプチド合成や医薬品中間体として注目される化合物です。Fmoc保護基(9H-フルオレン-9-イルメトキシカルボニル)を有するため、固相ペプチド合成(SPPS)における重要な構築ブロックとして利用されます。近年の創薬研究やバイオコンジュゲート技術の発展に伴い、その需要が高まっています。

本化合物の構造的特徴は、ヒドロキシ基とメチル基が共存する分枝鎖構造にあります。このユニークな構造は、タンパク質修飾やドラッグデリバリーシステムの設計において、立体障害や親水性調整を可能にします。特にADC(抗体薬物複合体)開発において、リンカー分子としての応用が研究されています。

合成経路においては、Fmoc-β-アラニンを出発物質とし、カップリング反応と選択的保護を経て製造されます。グリーンケミストリーの観点から、有機溶媒使用量の削減や触媒効率化に関する研究が進められており、2023年以降の論文ではマイクロ波照射法を用いた高速合成法も報告されています。

分析技術としては、HPLC(高速液体クロマトグラフィー)による純度評価が一般的ですが、LC-MS(液体クロマトグラフィー質量分析)を併用することで、副生成物の同定が可能となります。保存時には湿気や光分解を防ぐため、不活性ガス置換下での冷暗所保管が推奨されます。

市場動向として、個別化医療や核酸医薬の台頭に伴い、特殊アミノ酸誘導体の需要が拡大しています。2024年の業界レポートでは、ペプチド創薬市場が年平均成長率8.2%で推移すると予測されており、本化合物のような高機能中間体の重要性がさらに高まると考えられます。

安全性に関するデータでは、急性毒性試験(OECDガイドライン準拠)において顕著な影響は認められていませんが、取扱い時には適切なPPE(個人用保護具)の着用が求められます。廃棄処理に関しては、有溶媒廃液として専門業者による処理が必要です。

研究応用例として、がん治療薬のターゲッティング技術や神経変性疾患関連ペプチドの開発が挙げられます。特にアルツハイマー病治療を目的としたアミロイドβ抑制ペプチドの合成において、本化合物の構造改変体が有効であるとする論文が2023年に発表されています。

今後の展望としては、AI創薬プラットフォームとの連携が期待されます。機械学習を用いた分子設計により、本化合物を基本骨格とした新規ライブラリの構築が進められており、ハイスループットスクリーニング効率の向上が予測されます。

2172466-37-2 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid) 関連製品

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)